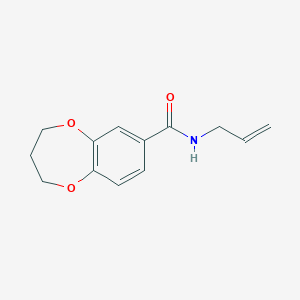![molecular formula C17H15FN2O B7465279 3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465279.png)
3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide, also known as CEP-33779, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound exhibits inhibitory effects on the signal transducer and activator of transcription 3 (STAT3), a transcription factor that plays a crucial role in regulating cell growth and differentiation.
Mécanisme D'action
The mechanism of action of 3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide involves the inhibition of STAT3 signaling pathway. STAT3 is a transcription factor that plays a crucial role in regulating cell growth and differentiation. Aberrant activation of STAT3 has been implicated in the progression of various types of cancer. This compound binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization, which is necessary for its transcriptional activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-tumor effects both in vitro and in vivo. In addition, this compound has been found to suppress angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. This compound has also been reported to inhibit the proliferation and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide has several advantages for lab experiments. It exhibits good solubility in water and organic solvents, making it easy to handle and use in experiments. In addition, this compound has been shown to be stable under physiological conditions. However, one of the limitations of this compound is its low bioavailability, which limits its efficacy in vivo.
Orientations Futures
3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications in humans. One of the future directions for this compound is to develop more potent analogs with improved bioavailability and pharmacokinetic properties. In addition, combination therapy with this compound and other anti-cancer agents could be explored to enhance its efficacy in cancer treatment. Furthermore, the role of STAT3 in other diseases, such as inflammatory disorders and autoimmune diseases, could be investigated to explore the potential therapeutic applications of this compound beyond cancer treatment.
Méthodes De Synthèse
The synthesis of 3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide involves the reaction of 3-cyano-N-methylbenzamide with 4-fluoro-1-iodobenzene in the presence of a palladium catalyst. The final product is obtained through purification by column chromatography. The yield of the synthesis method is reported to be around 50-60%.
Applications De Recherche Scientifique
3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of STAT3 by this compound has been shown to suppress tumor growth and induce apoptosis in various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. In addition, this compound has been found to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Propriétés
IUPAC Name |
3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-12(14-6-8-16(18)9-7-14)20(2)17(21)15-5-3-4-13(10-15)11-19/h3-10,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFYKERALODNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C)C(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465238.png)

![3-(dimethylamino)-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465248.png)

![2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate](/img/structure/B7465265.png)

